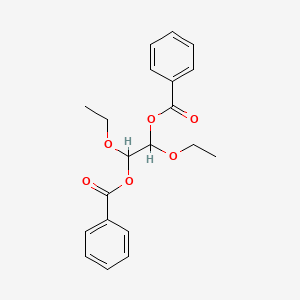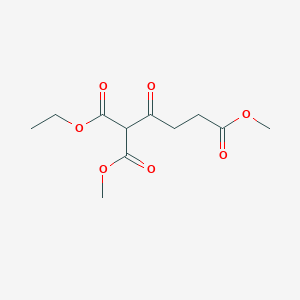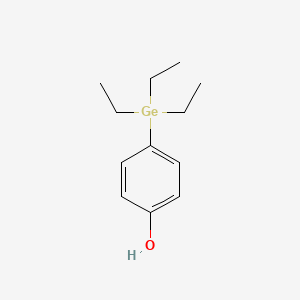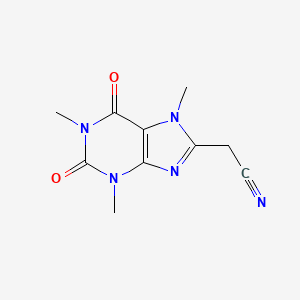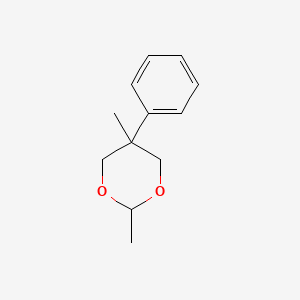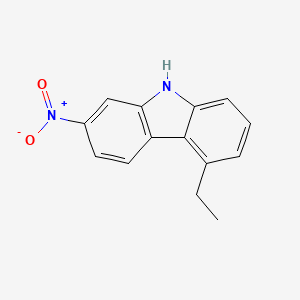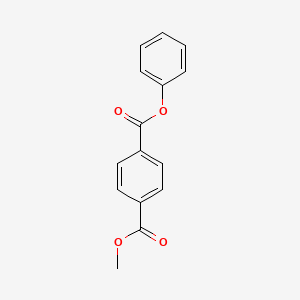
Methyl phenyl terephthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl phenyl terephthalate is an organic compound that belongs to the family of terephthalates It is a derivative of terephthalic acid, where one of the carboxyl groups is esterified with methanol and the other with phenol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl phenyl terephthalate can be synthesized through the esterification of terephthalic acid with methanol and phenol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, this compound is produced through a similar esterification process but on a larger scale. The reaction is conducted in a continuous flow reactor, where terephthalic acid, methanol, and phenol are continuously fed into the reactor, and the product is continuously removed. This method ensures high efficiency and yield of the desired ester.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl phenyl terephthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form terephthalic acid and other oxidation products.
Reduction: Reduction of this compound can lead to the formation of corresponding alcohols.
Substitution: The ester groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester groups.
Major Products Formed
Oxidation: Terephthalic acid and other carboxylic acids.
Reduction: Corresponding alcohols and diols.
Substitution: Various substituted terephthalates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl phenyl terephthalate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and other polymers.
Materials Science: The compound is used in the development of advanced materials with specific properties, such as high thermal stability and mechanical strength.
Biology and Medicine: Research is being conducted on the potential use of this compound in drug delivery systems and as a component in biomedical devices.
Industry: It is used in the production of coatings, adhesives, and other industrial products.
Mécanisme D'action
The mechanism of action of methyl phenyl terephthalate involves its interaction with various molecular targets and pathways. In polymer chemistry, the compound undergoes polymerization reactions to form long-chain polymers. In biological systems, it may interact with cellular components and influence cellular processes, although specific molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl terephthalate: Another ester of terephthalic acid, where both carboxyl groups are esterified with methanol.
Diphenyl terephthalate: An ester of terephthalic acid, where both carboxyl groups are esterified with phenol.
Ethylene glycol terephthalate: A polyester formed from terephthalic acid and ethylene glycol.
Uniqueness
Methyl phenyl terephthalate is unique due to its mixed ester structure, which imparts specific properties that are different from those of dimethyl terephthalate and diphenyl terephthalate
Propriétés
Numéro CAS |
6725-72-0 |
|---|---|
Formule moléculaire |
C15H12O4 |
Poids moléculaire |
256.25 g/mol |
Nom IUPAC |
1-O-methyl 4-O-phenyl benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C15H12O4/c1-18-14(16)11-7-9-12(10-8-11)15(17)19-13-5-3-2-4-6-13/h2-10H,1H3 |
Clé InChI |
BDVAPCAHRXXXOF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[[6-(dimethylamino)pyridin-3-yl]methyl]-N,N-dimethylpyridin-2-amine;hydrochloride](/img/structure/B14731524.png)
![Trimethyl[(trifluoroacetyl)oxy]stannane](/img/structure/B14731539.png)

![2-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B14731552.png)
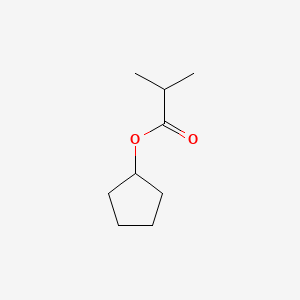
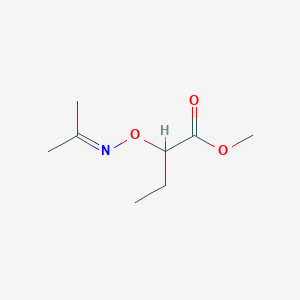
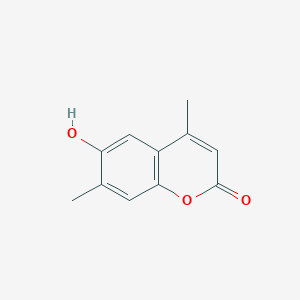
![2-{[1-(4-Methoxyphenyl)propan-2-yl]sulfanyl}butanedioic acid](/img/structure/B14731559.png)
